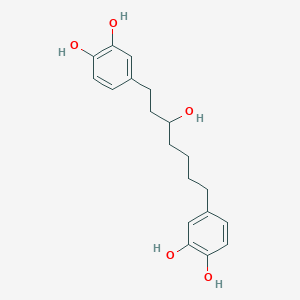
1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol is a useful research compound. Its molecular formula is C19H24O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol is a notable compound classified as a diarylheptanoid. This compound has garnered attention due to its diverse biological activities, primarily attributed to its unique chemical structure featuring a heptane backbone with two 3,4-dihydroxyphenyl substituents. These structural characteristics contribute significantly to its potential therapeutic applications.
- Molecular Formula : C₁₉H₂₄O₆
- Structural Features : The presence of multiple hydroxyl groups enhances its reactivity and biological properties.
Biological Activities
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is largely due to the hydroxyl groups that can scavenge free radicals.
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Table 1: Summary of Biological Activities
Detailed Findings from Research
- Cytotoxicity Assays : MTT assays performed on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 100 to 1000 µg/ml. The percentage of viable cells decreased notably after treatment with this compound .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound's anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in activated microglia .
Properties
IUPAC Name |
4-[7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWHZHZEQUHBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














